molecular formula C5H11N5 B2799881 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine CAS No. 32495-05-9

2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine

Cat. No.: B2799881
CAS No.: 32495-05-9
M. Wt: 141.178
InChI Key: GSAPQYNJBHTIOJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS: 32495-05-9) is an organic compound featuring a tetrazole ring linked to a branched aliphatic amine. Its molecular formula is C₅H₁₁N₅, with a molecular weight of 141.18 g/mol . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science .

Synthesis and Availability The compound is synthesized via carbamate deprotection, as demonstrated in the preparation of its (S)-enantiomer derivative, (S)-N,2-dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, which achieved a 94% yield using tert-butyl methylcarbamate intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-3(2)4(6)5-7-9-10-8-5/h3-4H,6H2,1-2H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAPQYNJBHTIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32495-05-9
Record name 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . The reaction is usually carried out in a solvent such as water or methanol, and the temperature is maintained at room temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and equipment to handle the reagents and products. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Thermal Decomposition and Rearrangement

The tetrazole ring undergoes nitrogen elimination under thermal stress, forming reactive intermediates:

  • Pathway :

    • Thermal decomposition at 150–230°C leads to cleavage of the N(2)–N(3) bond, generating an azidoazomethine intermediate (via retro-1,3-cycloaddition).

    • Subsequent loss of N₂ produces nitrenes or nitrile imines (e.g., 9(NH) ), which participate in electrocyclization or -sigmatropic shifts .

Key Data :

ConditionProductYieldReference
180–230°C (gas phase)Nitrile imine
Microwave (125°C, Bi(NO₃)₃)Carbodiimide8–39%

Palladium-Catalyzed Cross-Coupling Reactions

The amine group facilitates Buchwald-Hartwig couplings, while the tetrazole acts as a directing group:

  • Example : Reaction with aryl halides (e.g., 5-chloro-4-aminopyrimidine) using Pd₂(dba)₃/Xantphos yields biaryl derivatives .

Optimized Conditions :

CatalystLigandSolventTemp.Yield
Pd₂(dba)₃XantphostBuOH90°C45%

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation/acylation:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in methanol, producing imines for Ugi-azide tetrazole synthesis .

Coordination Chemistry

The tetrazole N-atoms and amine group act as ligands for metal complexes:

  • Bismuth Complexation : Forms stable adducts with Bi(NO₃)₃ in acetonitrile, enabling microwave-assisted cyclization .

  • Synthetic Application : Used in three-component reactions to synthesize bistetrazoles (e.g., 3a ) with 89% yield .

Electrophilic Aromatic Substitution

The tetrazole ring undergoes substitution at the C-5 position:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though steric hindrance from the methyl branch reduces reactivity .

Biologically Relevant Reactions

  • Antimicrobial Derivatives : Reacts with thienopyrimidines to form analogs (e.g., 48 ) active against E. coli (MIC = 100 μg/mL) .

  • Antitubercular Agents : Conjugation with dinitrobenzyl groups yields compounds (e.g., 118 ) with MIC = 1 μM against M. tuberculosis .

Stability and Handling

  • Hazards : Releases toxic NOₓ fumes upon decomposition (H335 hazard) .

  • Storage : Stable at room temperature in anhydrous methanol or acetonitrile .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives, including 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine, exhibit promising anticancer properties. For instance, compounds containing tetrazole rings have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of enzyme activity related to cell proliferation and apoptosis.

Case Study:
In a study published in MDPI, a series of hybrid pyrazole-tetrazole compounds demonstrated significant anticancer activity. The results showed that these compounds could inhibit tumor growth in vitro, correlating with their structural characteristics and the presence of the tetrazole moiety .

Alpha-Amylase Inhibition

The compound has also been evaluated for its ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies have shown that certain tetrazole derivatives can significantly reduce alpha-amylase activity, indicating potential applications in managing diabetes.

Data Table: Alpha-Amylase Inhibition Activity

CompoundIC₅₀ (mg/mL)
2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine0.13
Acarbose (control)0.26

The above results suggest that 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine exhibits superior alpha-amylase inhibition compared to the standard control .

Antifungal Properties

The antifungal activity of tetrazole derivatives has been explored as well. Compounds similar to 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine have shown efficacy against various fungal strains.

Case Study:
Research indicated that certain tetrazole compounds inhibited the growth of fungi such as Aspergillus niger and Penicillium digitatum. The antifungal potency was attributed to the unique structural features of the tetrazole ring .

Synthesis and Material Science

The unique chemical properties of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine make it valuable in material science. Its synthesis often involves cycloaddition reactions that can be optimized for industrial applications.

Synthesis Overview:
The synthesis typically involves:

  • Formation of the tetrazole ring via [3+2] cycloaddition.
  • Amide coupling to introduce functional groups for enhanced activity.

This approach allows for the development of materials with specific properties tailored for various applications, including pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

(a) N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hydrochloride
  • Structure : Differs by an additional methyl group on the amine nitrogen.
  • Properties : The hydrochloride salt form enhances solubility in polar solvents compared to the free amine.
  • Applications : Used as a hemiasterlin analogue in anticancer research, highlighting the role of tetrazole in stabilizing bioactive conformations .
(b) N-(3-[¹⁸F]Fluoro-5-(1,2,4,5-Tetrazin-3-yl)benzyl)propan-1-amine
  • Structure : Incorporates a fluorine-18 radiolabel and tetrazine ring instead of tetrazole.
  • Properties : Superior brain clearance and imaging contrast in Aβ plaque studies compared to tetrazole-based tracers, attributed to the tetrazine’s smaller size and faster pharmacokinetics .

Heterocyclic Amines with Alternative Rings

(a) 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
  • Structure : Replaces tetrazole with a 1,2,4-triazole ring.
  • Properties : Reduced acidity (pKa ~8–10 for triazole vs. ~4–5 for tetrazole) impacts solubility and hydrogen-bonding capacity. Triazoles are preferred in agrochemicals for their metabolic stability .
(b) 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Features a thiadiazole ring with a sulfur atom.
  • Properties : Exhibits fungicidal and insecticidal activities due to sulfur’s electronegativity, contrasting with tetrazole’s pharmaceutical focus .
(c) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Combines benzothiazole and triazole rings.
  • Properties : High reactivity in click chemistry (82–97% yields) and antiproliferative activity, emphasizing the trade-off between synthetic efficiency and biological potency .

Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
2-Methyl-1-(2H-tetrazol-5-yl)propan-1-amine 32495-05-9 C₅H₁₁N₅ 141.18 Drug design, materials science
N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine HCl - C₆H₁₄N₅Cl 191.66 Anticancer research
2-(3-Ethyl-1-methyl-1H-triazol-5-yl)propan-2-amine 1341550-43-3 C₈H₁₆N₄ 168.24 Pharmaceutical intermediates
Irbesartan (Tetrazole-containing drug) 138402-11-6 C₂₅H₂₈N₆O 428.53 Hypertension treatment

Research Findings and Trends

  • Tetrazole vs. Triazole : Tetrazoles are superior bioisosteres for carboxylic acids (e.g., in Irbesartan) due to similar acidity (pKa ≈ 4.5) and metabolic stability . Triazoles, however, dominate agrochemicals for their lower reactivity and cost .
  • Pharmacokinetics: Fluorine-18 labeled tetrazines outperform tetrazoles in imaging applications, emphasizing the need for tailored heterocycles in diagnostics .
  • Commercial Viability : Despite its utility, 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine’s discontinued status at CymitQuimica suggests challenges in large-scale synthesis or niche demand .

Biological Activity

2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine, also known by its IUPAC name and CAS number 32495-05-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its effects on various biological targets and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₅H₁₁N₅
Molecular Weight 141.18 g/mol
IUPAC Name 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine
PubChem CID 4639256
Appearance Powder

The biological activity of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine is attributed to its interaction with various molecular targets. The tetrazole moiety is known for its ability to mimic carboxylic acids, facilitating interactions with biological receptors and enzymes. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that tetrazole-containing compounds inhibited the growth of several fungal strains, including Aspergillus niger and Penicillium digitatum, suggesting that 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine may possess similar antifungal activities .

Alpha-Amylase Inhibition

Alpha-amylase inhibition is a critical area of research for potential diabetes treatments. In vitro studies have shown that certain tetrazole derivatives exhibit strong alpha-amylase inhibition compared to acarbose, a standard treatment for type 2 diabetes. The presence of specific substituents in the tetrazole structure can enhance this inhibitory activity .

Antihypertensive Effects

Tetrazole derivatives are increasingly recognized for their antihypertensive properties. Research indicates that compounds containing the tetrazole ring can effectively inhibit angiotensin II receptors (AT1), leading to reduced blood pressure levels. This mechanism is particularly relevant for developing new antihypertensive medications .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated a series of tetrazole derivatives for their antimicrobial efficacy. Among them, compounds similar to 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine showed potent antifungal activity against pathogenic strains. The results were promising enough to warrant further investigation into their use as antifungal agents in clinical settings .

Alpha-Amylase Inhibition Study

In another investigation focusing on alpha-amylase inhibition, various tetrazole compounds were tested against the enzyme. The results indicated that modifications in the side chains significantly influenced the inhibitory potency, with some compounds displaying up to four times greater efficacy than acarbose. This finding highlights the potential of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine in managing glucose levels in diabetic patients .

Safety and Toxicity

Safety data for 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine indicate potential hazards including irritation and toxicity at higher concentrations. It is classified under GHS hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) . Proper handling and safety measures are essential when working with this compound.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization of nitrile precursors : Reacting nitriles with sodium azide under acidic conditions to form the tetrazole ring .
  • Amine functionalization : Introducing the propan-1-amine moiety via reductive amination or nucleophilic substitution .
    Critical conditions :
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalysts : Use ZnBr₂ or HCl to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield optimization requires rigorous purification (e.g., column chromatography) and monitoring via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Spectroscopic techniques :

  • NMR : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8–9 ppm for ring protons) and amine group (δ 1.5–2.5 ppm for CH₂-NH₂) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 168.1).
    Crystallography :
  • SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths and angles (e.g., tetrazole ring geometry: N-N distances ~1.30–1.35 Å) .
    Example crystallographic data (hypothetical based on analogous structures):
ParameterValue
Space groupP2₁/c
Unit cell (Å)a=5.62, b=10.34, c=12.71
β angle (°)97.5
Resolution (Å)0.84

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies assess its modulation of enzyme activity?

The tetrazole ring acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzymes (e.g., angiotensin II receptors). Methodologies include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with active sites, validated by mutational studies .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., disordered atoms or twinning) are addressed by:

  • Data validation : Use checkCIF/PLATON to identify outliers in bond lengths/angles .
  • Refinement strategies : Apply TWIN/BASF commands in SHELXL for twinned crystals .
  • Complementary techniques : Pair SC-XRD with powder XRD or electron diffraction to cross-validate .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR methodologies :

  • Functional group variation : Synthesize analogs with substituents at the tetrazole C5 or amine positions.
  • Biological profiling : Test analogs against target enzymes (e.g., IC₅₀ comparisons).
  • Computational modeling : QSAR models correlate electronic properties (Hammett σ) with activity .
    Example SAR table :
DerivativeR-groupIC₅₀ (μM)LogP
Parent compound-CH₃0.451.2
Analog 1-CF₃0.122.1
Analog 2-OCH₃1.80.9

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

Stability studies :

  • pH dependence : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 3–10). The compound is stable at pH 7.4 but hydrolyzes rapidly in acidic conditions (t₁/₂ < 1 hr at pH 3) .
  • Solvent effects : Polar solvents (e.g., PBS) enhance solubility but may accelerate oxidation. Add antioxidants (e.g., ascorbic acid) to aqueous solutions .
  • Long-term storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent decomposition.

Q. What statistical models are recommended for analyzing dose-response data in pharmacological studies involving this compound?

  • Four-parameter logistic (4PL) model : Fit dose-response curves to calculate EC₅₀/IC₅₀ and Hill coefficients.
  • ANOVA with post-hoc tests : Compare efficacy across multiple derivatives (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Machine learning : Random forest models predict activity cliffs using molecular descriptors .

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